molecular formula C16H12BrNS B14505819 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide CAS No. 65032-69-1

3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide

Cat. No.: B14505819
CAS No.: 65032-69-1
M. Wt: 330.2 g/mol
InChI Key: RLALOZJICIQOHS-UHFFFAOYSA-M
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Description

3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a thiazole and isoindole moiety, making it a valuable subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylthiazole with isoindoline derivatives in the presence of a brominating agent. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or silver nitrate in water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions typically result in the formation of new halide derivatives .

Scientific Research Applications

3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
  • 3-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
  • 2-methyl-3-phenyl-5H,6H,7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide

Uniqueness

3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development .

Properties

CAS No.

65032-69-1

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

3-phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium;bromide

InChI

InChI=1S/C16H12NS.BrH/c1-2-6-12(7-3-1)16-17-10-13-8-4-5-9-14(13)15(17)11-18-16;/h1-9,11H,10H2;1H/q+1;/p-1

InChI Key

RLALOZJICIQOHS-UHFFFAOYSA-M

Canonical SMILES

C1C2=CC=CC=C2C3=CSC(=[N+]31)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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